(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H16BrN5O3 and its molecular weight is 454.284. The purity is usually 95%.
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Scientific Research Applications
Corrosion Protection
One study investigated the behavior of carbohydrazide-pyrazole compounds, including analogs of (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, in protecting mild steel in an acidic solution. These compounds showed high inhibition efficiency, suggesting their potential application in corrosion protection. The study utilized electrochemical and computational approaches to understand the adsorption behavior and protective layer formation on the metal surface (Paul et al., 2020).
Antimicrobial Activity
Another study synthesized pyrazine-containing thiazolines and thiazolidinones, which are structurally related to the compound of interest, and evaluated their antimicrobial properties. These compounds exhibited significant in vitro antibacterial and antimycobacterial activities, indicating their potential as antimicrobial agents (Bonde & Gaikwad, 2004).
Molecular Docking and Spectroscopic Studies
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with a structure similar to the one , was synthesized and characterized, including molecular docking studies. These studies suggested its potential as an anti-diabetic agent, highlighting the utility of such compounds in therapeutic applications (Karrouchi et al., 2021).
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-2-29-13-6-3-11(4-7-13)16-10-17(24-23-16)19(27)26-25-18-14-9-12(21)5-8-15(14)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRTQDZNCTYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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